molecular formula C6H11NO4 B556353 (S)-Methyl 2-acetamido-3-hydroxypropanoate CAS No. 54322-41-7

(S)-Methyl 2-acetamido-3-hydroxypropanoate

Cat. No. B556353
CAS RN: 54322-41-7
M. Wt: 161.16 g/mol
InChI Key: ONUNDAQVOOLWTH-YFKPBYRVSA-N
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Description

“(S)-Methyl 2-acetamido-3-hydroxypropanoate” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

The synthesis of “(S)-Methyl 2-acetamido-3-hydroxypropanoate” is not well-documented in the available literature. However, related compounds such as “®-Benzyl 2-acetamido-3-hydroxypropanoate” are available with a purity of 95%2.



Molecular Structure Analysis

The molecular structure of “(S)-Methyl 2-acetamido-3-hydroxypropanoate” is not explicitly provided in the available resources. However, a similar compound, “Ethyl (2S,3R)-3-(4-aminophenyl)-2-acetamido-3-hydroxypropanoate”, contains a total of 37 bonds; 19 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 primary amine (aromatic), 1 hydroxyl group, and 1 secondary alcohol3.



Chemical Reactions Analysis

The specific chemical reactions involving “(S)-Methyl 2-acetamido-3-hydroxypropanoate” are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-Methyl 2-acetamido-3-hydroxypropanoate” are not detailed in the available resources.


Scientific Research Applications

  • One-Pot Stereoselective Synthesis : The compound has been used in the Baylis-Hillman reaction for one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This methodology is significant for synthesizing various complex molecules in a simple and efficient manner (Basavaiah, Padmaja, & Satyanarayana, 2000).

  • Synthesis of Complex Carbohydrates : Another application is in the synthesis of complex carbohydrates, such as 5-acetamido-3,5-dideoxy-4-O-methyl-D-glycéro-D-galacto-2-nonulosonique acid, which is important in biochemical research and medicinal chemistry (Beau, Sinaÿ, Kamerling, & Vliegenthart, 1978).

  • Intermediate for Synthesis of Diols : It serves as an important intermediate in the synthesis of (propane-)1,3-diol, which has broad applications in polymer and pharmaceutical industries (Yu-zhou & Zhen-kang, 2008).

  • Synthesis of Amino Sugars : The compound is instrumental in synthesizing 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride, a key building block for developing certain antibiotics (Horton, Sorenson, & Weckerle, 1977).

  • Thermolysis Studies : It has been studied for its thermolysis reaction in the gas phase, contributing to a better understanding of chemical reaction mechanisms (Sánchez, Quijano, & Notario, 2004).

  • Discovery of Novel Secondary Metabolites : This compound has been identified in the study of secondary metabolites from fungus, contributing to natural product chemistry and potential drug discovery (Chen et al., 2012).

  • Synthesis of Anticonvulsants : It's used in synthesizing functionalized amino acid anticonvulsants, contributing to the field of pharmaceutical chemistry (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

  • Kinetic Studies : The compound is used in kinetic studies, such as the thermal decomposition of methyl-hydroxyesters, which is vital for understanding reaction dynamics (Zapata, Gaviria, & Quijano, 2007).

Safety And Hazards

The safety and hazards associated with “(S)-Methyl 2-acetamido-3-hydroxypropanoate” are not specified in the available resources.


Future Directions

The future directions for research and applications of “(S)-Methyl 2-acetamido-3-hydroxypropanoate” are not specified in the available resources.


Relevant Papers
There are no specific papers available on “(S)-Methyl 2-acetamido-3-hydroxypropanoate” in the current resources.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.


properties

IUPAC Name

methyl (2S)-2-acetamido-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(9)7-5(3-8)6(10)11-2/h5,8H,3H2,1-2H3,(H,7,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUNDAQVOOLWTH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306728
Record name N-Acetyl-L-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-acetamido-3-hydroxypropanoate

CAS RN

54322-41-7
Record name N-Acetyl-L-serine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54322-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-L-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Bartolucci, M Mari, G Di Gregorio, G Piersanti - Tetrahedron, 2016 - Elsevier
Observations concerning the synthesis of substituted tryptamine derivatives starting from indoles and 1,n-amino alcohols via the borrowing hydrogen process are discussed. This …
Number of citations: 36 www.sciencedirect.com
RSL Chapman, M Francis, R Lawrence, JD Tibbetts… - Tetrahedron, 2018 - Elsevier
Formyloxyacetoxyphenylmethane, symmetric 1,1-diacylals and mixed 1-pivaloxy-1-acyloxy-1-phenylmethanes have been used as moisture stable O-formylating and O-acylating …
Number of citations: 5 www.sciencedirect.com
RSL Chapman, JD Tibbetts, SD Bull - Tetrahedron, 2018 - Elsevier
1-Diacyloxy-1-phenylmethanes and 1-pivaloxy-1-acyloxy-1-phenylmethanes have been used as bench stable N-acylating reagents for primary and secondary amines and anilines …
Number of citations: 11 www.sciencedirect.com
S Bartolucci, M Mari, G Di Gregorio, G Piersanti - ora.uniurb.it
Observations concerning the synthesis of substituted tryptamine derivatives starting from indoles and 1, n-amino alcohols via the borrowing hydrogen process are discussed. This …
Number of citations: 2 ora.uniurb.it

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